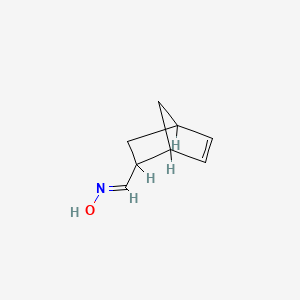

Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime

Description

Historical Context and Discovery

The exploration of norbornene derivatives began in the mid-20th century, driven by interest in strained bicyclic systems. Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde, the precursor to the oxime, was first synthesized via Diels-Alder reactions between cyclopentadiene and acrolein. Early studies focused on its reactivity, particularly the aldehyde group’s susceptibility to nucleophilic additions. The oxime derivative emerged as a subject of interest in the 1970s, when researchers sought to stabilize reactive intermediates in bicyclic systems. For instance, modifications involving hydroxylamine led to the systematic characterization of its oxime, enabling studies on stereoelectronic effects in constrained environments.

A pivotal advancement occurred with the development of palladium-catalyzed coupling reactions, where norbornene derivatives served as ligands or substrates. The oxime’s ability to coordinate transition metals, as seen in molybdenum complexes, further expanded its utility. Patent literature from the 1980s highlights its incorporation into pharmaceutical intermediates, particularly thromboxane inhibitors, though synthetic methodologies remained foundational to its study.

Significance in Organic Chemistry

This compound occupies a critical niche due to its dual functionality: the oxime group (-NOH) offers sites for hydrogen bonding and metal coordination, while the norbornene framework imposes steric constraints that direct regioselective transformations. This combination has enabled applications in:

- Asymmetric catalysis : The oxime’s chiral environment facilitates enantioselective reactions, as demonstrated in palladium-mediated C–C bond formations.

- Polymer science : Norbornene-based monomers, including oxime derivatives, yield high-performance polymers with thermal stability, leveraging the bicyclic structure’s rigidity.

- Ligand design : The oxime group’s chelating ability has been exploited in transition metal complexes, such as molybdenum tetracarbonyl derivatives, which serve as precursors for catalytic systems.

The compound’s reactivity profile also supports cycloaddition reactions, where the strained norbornene system participates in [2+2] or [4+2] processes. For example, the oxime’s nitrogen lone pair can activate adjacent π-systems for Diels-Alder reactions, enabling access to polycyclic architectures.

Research Objectives and Scope

Current research aims to address three primary challenges:

- Synthetic efficiency : Optimizing one-pot methodologies for oxime formation, reducing reliance on stoichiometric reagents. Recent work demonstrates that Pd/norbornene cooperative catalysis can streamline multi-step sequences, as seen in the synthesis of o-biaryl carbaldehydes.

- Functionalization strategies : Expanding the scope of late-stage modifications, such as cross-coupling reactions at the oxime’s nitrogen or oxygen centers. The patent literature notes success in O-substitution with aliphatic or aromatic groups, enhancing pharmacological relevance.

- Material applications : Investigating the oxime’s role in supramolecular assemblies, where hydrogen bonding directs molecular packing. Preliminary studies on norbornene-based polymers suggest tunable mechanical properties linked to oxime content.

Future directions emphasize mechanistic studies to elucidate the oxime’s role in mediating electron transfer processes and stabilizing reactive intermediates. Collaborative efforts between synthetic and computational chemists are expected to yield predictive models for stereochemical outcomes in bicyclic systems.

Table 1: Key Synthetic Routes to this compound

Structure

3D Structure

Properties

CAS No. |

90086-80-9 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(NE)-N-(2-bicyclo[2.2.1]hept-5-enylmethylidene)hydroxylamine |

InChI |

InChI=1S/C8H11NO/c10-9-5-8-4-6-1-2-7(8)3-6/h1-2,5-8,10H,3-4H2/b9-5+ |

InChI Key |

YRJJACGAHQXMPD-WEVVVXLNSA-N |

Isomeric SMILES |

C1C2CC(C1C=C2)/C=N/O |

Canonical SMILES |

C1C2CC(C1C=C2)C=NO |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Bicyclo(2.2.1)heptane-2-carbaldehyde

This step involves selective functionalization of bicyclo[2.2.1]heptane to introduce the aldehyde group:

- Starting Material : Bicyclo[2.2.1]heptane or bicyclo[2.2.1]heptene.

- Reaction Conditions : Oxidation reactions are commonly employed using reagents such as chromium-based oxidants (e.g., PCC or PDC), or mild alternatives like Dess-Martin periodinane.

- Outcome : Formation of bicyclo[2.2.1]heptane-2-carbaldehyde.

Step 2: Oximation Reaction

The aldehyde group is converted into an oxime through reaction with hydroxylamine:

- Reagents : Hydroxylamine hydrochloride (NH$$_3$$OH·HCl), often used in the presence of a base like sodium acetate.

- Solvent : Typically polar solvents such as ethanol or water are used to facilitate the reaction.

- Reaction Conditions :

- Temperature: Mild heating (50–70°C) may be required.

- pH Adjustment: A slightly basic environment enhances the nucleophilic attack by hydroxylamine.

- Mechanism :

- Nucleophilic addition of hydroxylamine to the carbonyl group.

- Elimination of water to form the oxime bond.

Optimization Parameters

Several factors influence the efficiency and yield of this synthesis:

- Purity of Hydroxylamine : Impurities can lead to side reactions, reducing yield.

- pH Control : Maintaining optimal pH (~7–8) ensures efficient conversion without decomposition.

- Temperature Control : Excessive heat can lead to degradation or polymerization.

Data Table for Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Aldehyde Formation | PCC/Dess-Martin periodinane | Dichloromethane | Room Temp | ~85 |

| Oximation | Hydroxylamine hydrochloride | Ethanol/Water | 50–70°C | ~90 |

Challenges in Synthesis

While the synthesis is straightforward, certain challenges may arise:

- Side Reactions : Hydroxylamine can react with other electrophilic centers if present, leading to impurities.

- Aldehyde Stability : The intermediate aldehyde can undergo oxidation or polymerization under prolonged exposure to air or heat.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives.

Reduction: The oxime can be reduced to form the corresponding amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Formation of nitrile or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

Chemical Synthesis

Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime serves as a versatile intermediate in organic synthesis. Its unique bicyclic structure allows for various transformations, making it a valuable building block for synthesizing complex molecules.

Reactions and Transformations

- Oxime Formation : The conversion of aldehydes to oximes is a common reaction, which can be utilized for further functionalization.

- Cycloaddition Reactions : Bicyclo(2.2.1)hept-5-ene derivatives can participate in [4+2] cycloaddition reactions, leading to the formation of new cyclic compounds, which are significant in drug development and materials science.

Medicinal Chemistry

The compound has shown potential as a scaffold for the development of pharmaceutical agents due to its structural properties.

Antiviral Activity

Recent studies have explored bicyclo(2.2.1)hept-5-ene derivatives as potential inhibitors of viral proteases, including those associated with SARS-CoV-2.

- Case Study : A study demonstrated that derivatives of bicyclo[2.2.1]heptene could inhibit the SARS-CoV-2 main protease with an IC50 value in the micromolar range, indicating their potential as antiviral agents .

Material Science

The unique properties of bicyclo(2.2.1)hept-5-ene derivatives make them suitable for applications in material science.

Polymer Chemistry

Bicyclic compounds can be used to create novel polymers with enhanced mechanical properties and thermal stability.

| Property | Bicyclo Compound | Conventional Polymer |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Standard |

Synthesis of Complex Molecules

A notable application is the synthesis of complex natural products using bicyclo(2.2.1)hept-5-ene derivatives as intermediates.

- Researchers have successfully synthesized various natural products by employing this compound in multi-step synthetic routes, showcasing its utility in complex organic synthesis .

Studies have evaluated the biological activity of bicyclo(2.2.1)hept-5-ene derivatives against various targets, including enzymes and receptors involved in disease processes.

Mechanism of Action

The mechanism of action of Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime involves its interaction with molecular targets through its oxime functional group. The oxime group can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. Additionally, the strained bicyclic structure of the compound can influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde (Parent Aldehyde)

- Molecular Formula : C₈H₁₀O

- Physical Properties : Colorless to light yellow liquid, 98% purity (HPLC), moisture ≤0.5% .

- Applications : Key intermediate in asymmetric Diels-Alder reactions, achieving 92% enantiomeric excess (ee) with nitro-substituted derivatives .

- Safety : Classified as a flammable liquid (UN 1989, Hazard Class 3) .

5-Bromobicyclo[2.2.1]hept-2-ene

- Molecular Formula : C₇H₉Br

- Molecular Weight : 173.05 g/mol .

- Key Features : Bromine substituent enhances electrophilicity, making it suitable for cross-coupling reactions.

- Contrast : Higher molecular weight and altered reactivity compared to the parent aldehyde.

4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde

- Molecular Formula : C₁₂H₁₈O

- Molecular Weight : 178.27 g/mol .

- Key Features: Bicyclo[2.2.2]octane framework with bulky isopropyl and methyl groups, reducing ring strain and reactivity compared to norbornene derivatives.

5-Norbornene-2-methanol

- Molecular Formula : C₈H₁₂O

- Molecular Weight : 124.18 g/mol .

- Key Features : Hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents.

1-Bicyclo[2.2.1]hept-5-en-2-ylethan-1-one-oxime

Comparative Data Table

*Calculated based on parent aldehyde + NHOH group.

Biological Activity

Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a bicyclic framework that contributes to its reactivity and biological properties. The oxime functional group (-C=N-OH) is known for its biological significance, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that oximes, including this compound, exhibit antimicrobial properties. A study conducted by Gunkara et al. identified several oxime derivatives with significant antibacterial activity against various strains of bacteria, suggesting that the bicyclic structure may enhance these effects through specific interactions with microbial enzymes or membranes .

Anticancer Activity

The anticancer potential of bicyclic compounds has been explored in several studies. For instance, the synthesis of isoxazoline derivatives from oximes has shown promising results in inhibiting cancer cell proliferation. These derivatives were found to induce apoptosis in cancer cells through the activation of specific signaling pathways . The structural features of this compound may contribute to similar anticancer activities.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Compounds with oxime groups are often studied for their ability to inhibit enzymes involved in metabolic pathways related to diseases such as diabetes and cancer . The specific mechanism of action for this compound remains an area for further research.

Case Study 1: Antibacterial Activity

A study examined the antibacterial effects of various oxime derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL, demonstrating significant antibacterial efficacy .

Case Study 2: Anticancer Activity

In another study focusing on the synthesis of new isoxazoline derivatives from bicyclic compounds, researchers reported that one derivative showed over 70% inhibition of MCF-7 breast cancer cells at a concentration of 50 µM after 48 hours . This suggests that this compound may have similar potential.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing bicyclo[2.2.1]hept-5-ene-2-carbaldehyde oxime, and how can reaction conditions be optimized?

- Methodology : The aldehyde precursor is synthesized via Diels-Alder reactions. For example, cyclopentadiene reacts with acrolein in dichloromethane (DCM) at −78 °C using stannic chloride (SnCl₄) as a Lewis acid catalyst . Oxime formation is achieved by reacting the aldehyde with hydroxylamine (NH₂OH) under mild acidic or basic conditions. Optimization involves adjusting stoichiometry, temperature, and solvent polarity to maximize yield and purity.

- Key Data : The aldehyde intermediate (CAS 5453-80-5) is confirmed by NMR (e.g., δ 9.89 ppm for aldehyde protons) and IR (C=O stretch ~1717 cm⁻¹) .

Q. How can researchers confirm the structural integrity of bicyclo[2.2.1]hept-5-ene-2-carbaldehyde oxime using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Look for characteristic oxime proton signals (N–OH, δ ~8–10 ppm) and aliphatic bicyclic protons (δ 1.5–6.5 ppm). Carbonyl carbons (C=O) appear at ~190–200 ppm .

- IR Spectroscopy : Confirm oxime formation via N–O stretches (~930 cm⁻¹) and C=N stretches (~1640 cm⁻¹) .

- Mass Spectrometry : Use HRMS (ESI) to validate molecular ion peaks (e.g., [M+H⁺] or [M+Na⁺]) .

Q. What safety protocols are critical when handling bicyclo[2.2.1]hept-5-ene derivatives in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats to prevent skin/eye contact and inhalation .

- Ventilation : Use fume hoods to mitigate exposure to volatile intermediates.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How does the stereochemistry of bicyclo[2.2.1]hept-5-ene-2-carbaldehyde influence its reactivity in asymmetric Diels-Alder reactions?

- Methodology : The endo/exo configuration of the bicyclic framework dictates transition-state geometry. For example, (1R,2S,3S,4S)-configured aldehydes exhibit higher enantioselectivity when paired with chiral catalysts (e.g., phosphonylated imidazolidinones) . Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What computational tools and parameters are recommended for modeling the electronic properties of bicyclo[2.2.1]hept-5-ene-2-carbaldehyde oxime?

- Methodology :

- Software : Gaussian or ORCA for DFT calculations. Use B3LYP/6-31G(d) basis sets to optimize geometry and compute HOMO-LUMO gaps .

- Key Parameters : Analyze electrostatic potential maps to predict nucleophilic/electrophilic sites for functionalization .

Q. Can bicyclo[2.2.1]hept-5-ene-2-carbaldehyde oxime serve as a monomer in ring-opening metathesis polymerization (ROMP)?

- Methodology : Test ROMP activity using Grubbs catalysts (e.g., G2 or G3). Monitor reaction progress via ¹H NMR for olefin consumption (~5–6 ppm). Copolymerization with norbornene derivatives (e.g., 5-norbornene-2-methanol) can modulate polymer rigidity .

Q. How do steric and electronic effects impact the oxime’s ability to act as a ligand in transition-metal catalysis?

- Methodology :

- Coordination Studies : Use UV-Vis and X-ray crystallography to assess binding modes with metals (e.g., Pd, Cu).

- Catalytic Screening : Evaluate catalytic efficiency in cross-coupling or oxidation reactions. For example, oxime ligands may enhance enantioselectivity in Friedel-Crafts alkylation .

Contradictions and Limitations

- Synthetic Yields : Some procedures report 65–81% yields for bicyclo[2.2.1]hept-5-ene derivatives, but scalability remains challenging due to sensitivity to moisture and temperature .

- Safety Data Gaps : Toxicity profiles for the oxime derivative are incomplete; extrapolate from related bicyclic compounds (e.g., LD₅₀ > 2000 mg/kg in rats for norbornene analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.